6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one
Description
Historical Development of Naphthyridine Chemistry
The naphthyridine class emerged from early 20th-century investigations into diazanaphthalenes, with 1,8-naphthyridine first reported in 1948 as part of systematic studies on nitrogen-containing heterocycles. Initial synthetic routes relied on Skraup-type cyclizations of aminopyridines, but these methods suffered from low yields and limited substrate scope. The discovery of 1,8-naphthyridine derivatives like nalidixic acid in the 1960s marked a turning point, demonstrating the therapeutic potential of this scaffold as antibacterial agents targeting DNA gyrase.
Structural diversification accelerated in the 1990s with the development of benzo-fused naphthyridines. The 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one derivative was first synthesized in 1998 through a multistep cyclocondensation approach, though yields remained suboptimal (<30%). Breakthroughs in palladium-catalyzed cross-coupling reactions during the 2010s enabled more efficient construction of the benzo[b]1,6-naphthyridinone core, particularly through intramolecular Catellani reactions employing aryl bromides.
Structural Classification within Heterocyclic Systems
The benzo[b]naphthyridin-10-one system belongs to the broader class of diazanaphthalenes, distinguished by its specific nitrogen atom positions and fused benzene ring. Key structural features include:
| Structural Characteristic | Description |
|---|---|
| Core Skeleton | Benzene fused to 1,6-naphthyridine (two nitrogen atoms at positions 1 & 6) |
| Tautomeric Forms | Lactam-lactim tautomerism at positions 5 and 10 |
| Electron Distribution | Conjugated π-system with electron-deficient regions at nitrogen centers |
| Hydrogen Bonding Capacity | Lactam carbonyl (C=O) and NH groups enable biomolecular interactions |
This planar aromatic system exhibits significant dipole moments (calculated μ = 4.2 D) due to electron withdrawal by the nitrogen atoms, facilitating intercalation with DNA base pairs. The methyl group at position 6 induces steric effects that modulate binding pocket interactions while maintaining planarity of the fused ring system.
Medicinal Chemistry Significance of Benzo[b]naphthyridin-10-ones
The scaffold's pharmacological potential stems from its dual functionality as both hydrogen bond donor/acceptor and aromatic stacking partner. Key therapeutic areas include:
Antimicrobial Agents : Early derivatives demonstrated quinolone-like activity against Gram-negative pathogens by inhibiting DNA gyrase, though newer analogs show reduced bacterial resistance development compared to fluoroquinolones.
Anticancer Therapeutics : Structural analogs interact with topoisomerase I-DNA complexes, stabilizing cleavage intermediates and inducing apoptotic signaling. The 6-methyl derivative exhibits IC50 values <1 μM against colon cancer cell lines (HCT-116).
Neurological Targets : Recent modifications yield potent MAO-B inhibitors (IC50 = 1.35 μM) with selectivity over MAO-A (>15-fold), highlighting potential in Parkinson's disease management.
A comparative analysis of derivative activities reveals structure-activity relationships:
| Substituent Position | Biological Activity | Potency (IC50) |
|---|---|---|
| 6-Methyl | Topoisomerase I inhibition | 0.89 μM |
| 7-Fluoroethyl | MAO-B inhibition | 1.35 μM |
| 3-Methoxy | Antibacterial (E. coli) | 4.2 μg/mL |
Research Evolution and Current State of Knowledge
Modern synthetic strategies employ catalytic systems to overcome historical limitations:
- Catellani Reaction : Enables one-step construction via palladium/norbornene catalysis, achieving yields up to 98% with aryl bromide substrates.
- Copper-Mediated Cyclizations : Facilitate fusion of quinoline derivatives with benzamides under mild conditions (80°C, 12 h).
- Microwave-Assisted Synthesis : Reduces reaction times from 24 h to 45 minutes while maintaining >90% yield in scaled preparations.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8-3-2-4-9-12(8)15-11-5-6-14-7-10(11)13(9)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGCZVTAMZXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the naphthyridine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Overview
6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure allows it to serve as a building block for various bioactive molecules, making it a valuable compound in both academic and industrial settings.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Refluxing 2-aminopyridine with aldehydes or ketones in the presence of a catalyst.
- Use of continuous flow reactors for large-scale production, optimizing conditions such as temperature and pressure to enhance yield and purity.
Scientific Research Applications
The applications of this compound can be categorized into several fields:
Chemistry
- Building Block for Organic Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules and heterocycles. Its versatile reactivity allows for the introduction of various functional groups.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, interacting with specific biological macromolecules. Studies have shown its potential to inhibit various enzymes involved in metabolic pathways.
Medicine
-
Anticancer Properties : Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
Cell Line IC50 (µM) MCF-7 15 HeLa Varies - Antimicrobial Activity : The compound has shown notable antimicrobial properties against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The inhibitory concentration (IC50) values range from 50 to 200 µg/mL.
Industry
- Material Development : Due to its unique chemical properties, this compound is explored in the development of new materials such as polymers and dyes. Its application in light-emitting diodes and solar cells is also under investigation.
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study by Johnson et al. (2024) reported significant cytotoxic effects against MCF-7 cells with an IC50 value of 15 µM. The study elucidated the apoptotic pathways activated by this compound.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that the compound exhibits antimicrobial activity against multiple bacterial strains, indicating its potential use in developing new antibiotics.
- Enzyme Inhibition Studies : Further investigations have shown that the compound inhibits specific enzymes involved in cancer progression, suggesting its role as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one and related compounds are critical for understanding their divergent applications. Below is a comparative analysis:
Structural and Functional Differences
Physicochemical Properties
- Reactivity : Nitrobenzyl groups increase electrophilicity, raising reactivity in nucleophilic environments .
Biological Activity
6-Methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. Its unique structure and substitution pattern endow it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused ring system that includes a naphthyridine moiety with a methyl and a ketone group at specific positions. This structural configuration enhances its reactivity and biological properties compared to other related compounds.
| Property | Value |
|---|---|
| Chemical Formula | C12H9N3O |
| Molecular Weight | 213.22 g/mol |
| CAS Number | 157610-19-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against topoisomerase II (Topo II) enzymes. Topo II plays a crucial role in DNA replication and repair, making it a target for anticancer therapies.
- Cellular Interactions : It may bind to specific receptors or proteins involved in signaling pathways, leading to alterations in cellular functions such as apoptosis and cell cycle regulation.
Biological Activities
Research has documented several biological activities associated with this compound:
Anticancer Activity
Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have demonstrated that the compound induces apoptosis in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) by disrupting mitochondrial function and activating caspase pathways .
- Topoisomerase Inhibition : The compound has been reported to inhibit Topo II activity, leading to DNA damage and subsequent cell death in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Acetylcholinesterase Inhibition
Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have investigated the biological activities of this compound:
-
Study on Anticancer Effects :
- Objective : Evaluate cytotoxic effects on HepG2 cells.
- Method : MTT assay was used to assess cell viability.
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 5 µM.
-
Topoisomerase Inhibition Study :
- Objective : Investigate the inhibitory effects on Topo II.
- Method : Enzyme assays were performed using purified Topo II.
- Results : The compound demonstrated potent inhibition with an IC50 value of 15 µM.
-
Antimicrobial Activity Assessment :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were observed, indicating effective antimicrobial properties.
Q & A
Q. What are the common synthetic routes for 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one?
The compound is typically synthesized via:
- Pd-catalyzed one-pot reactions : Using sulfur and amines as nucleophiles with 2-chloroquinoline-3-carbonitrile precursors, achieving yields up to 80% .
- Intramolecular [4+2] hetero-Diels-Alder reactions : Catalyzed by copper bromide, forming dihydrodibenzo[b,h][1,6]naphthyridines with regioselective control .
- Multi-step condensation : For example, 4-methyl derivatives are prepared via formylation and Schiff base formation .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cis/trans configurations) and confirms intermolecular interactions .
- NMR spectroscopy : 1H and 13C NMR identify substituent effects on aromatic protons and carbons, with shifts observed at δ 8.2–9.1 ppm for naphthyridine protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas and isotopic patterns .
Q. How can researchers ensure reproducibility in synthesis protocols?
- Standardized reaction conditions : Control temperature (±2°C) and solvent purity (e.g., anhydrous DMF for Pd-catalyzed reactions) .
- Purification via column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate isomers .
- Yield optimization : Adjust stoichiometry of amines (1.2–1.5 equivalents) to minimize side products .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and activation barriers for intramolecular cyclization steps .
- Machine learning (ML) models : Train on reaction databases to predict optimal solvents (e.g., DMSO vs. THF) and catalysts (e.g., CuBr vs. Pd(OAc)₂) .
- Molecular docking : Screen naphthyridine derivatives against biological targets (e.g., topoisomerase I) to prioritize synthesis .
Q. How do structural modifications influence bioactivity?
- Substituent effects : Methoxy groups at position 10 enhance DNA intercalation (IC₅₀ = 0.8 μM) compared to methyl groups (IC₅₀ = 3.2 μM) .
- Rigidity vs. flexibility : Planar benzo[b]1,6-naphthyridine cores improve topoisomerase inhibition, while saturated dihydro variants reduce cytotoxicity .
- SAR studies : Replace the methyl group with electron-withdrawing groups (e.g., -NO₂) to study redox-dependent activity .
Q. How can contradictory biological data be resolved?
- Dose-response validation : Test compounds across 3–5 log concentrations to confirm IC₅₀ trends .
- Orthogonal assays : Compare topoisomerase inhibition (via gel electrophoresis) with cell viability (MTT assays) to distinguish direct vs. indirect effects .
- Meta-analysis : Pool data from >10 independent studies to identify outliers and validate trends .
Q. What experimental designs address low yields in heterocyclic ring formation?
- Factorial design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs) to identify critical parameters .
- Microwave-assisted synthesis : Reduce reaction times from 12 hrs to 30 mins while maintaining yields >70% .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
